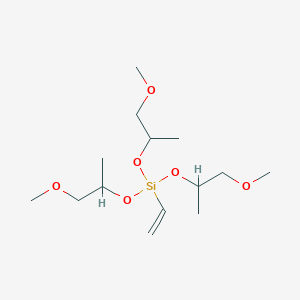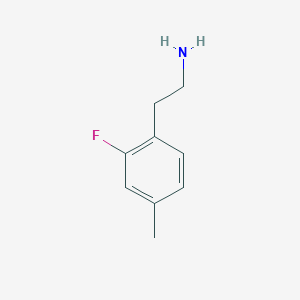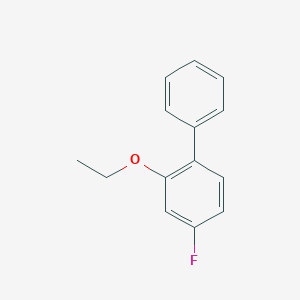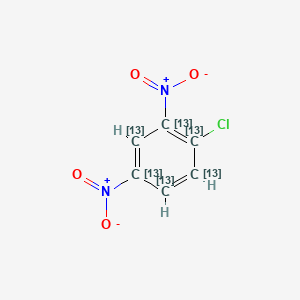
1-Chloro-2,4-dinitrobenzene-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,4-dinitrobenzene-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H3ClN2O4 and a molecular weight of 208.51 g/mol . This compound is a derivative of 1-chloro-2,4-dinitrobenzene, where the benzene ring is labeled with carbon-13 isotopes. It is commonly used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dinitrobenzene-13C6 can be synthesized through a multi-step process involving nitration and chlorination of benzene derivatives. The nitration of benzene with nitric acid and sulfuric acid produces dinitrobenzene, which is then chlorinated using chlorine gas in the presence of a catalyst to yield 1-chloro-2,4-dinitrobenzene .
Industrial Production Methods: Industrial production of 1-chloro-2,4-dinitrobenzene involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The resulting dinitrobenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
化学反応の分析
Types of Reactions: 1-Chloro-2,4-dinitrobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound readily undergoes nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, dimethylamine, and thiols are commonly used under mild conditions (room temperature, ethanol as solvent).
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are used.
Major Products:
Nucleophilic Substitution: Products include 2,4-dinitrophenol, 2,4-dinitroaniline, and 2,4-dinitrophenylthiol.
Reduction: The major product is 2,4-diaminochlorobenzene.
科学的研究の応用
1-Chloro-2,4-dinitrobenzene-13C6 has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-chloro-2,4-dinitrobenzene-13C6 involves its interaction with nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination to yield the substitution product . In biological systems, it conjugates with glutathione, leading to the formation of 2,4-dinitrophenyl-S-glutathione, which inhibits thioredoxin reductase .
類似化合物との比較
1-Chloro-2,4-dinitrobenzene: The non-labeled version of the compound, used in similar applications.
2,4-Dinitrochlorobenzene: Another derivative with similar reactivity and applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Uniqueness: 1-Chloro-2,4-dinitrobenzene-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. This labeling allows for detailed structural and mechanistic studies that are not possible with the non-labeled compound .
特性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
208.51 g/mol |
IUPAC名 |
1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
VYZAHLCBVHPDDF-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



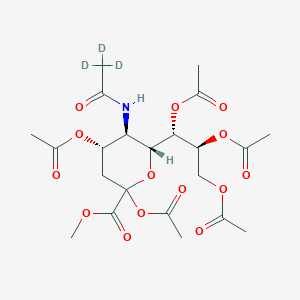
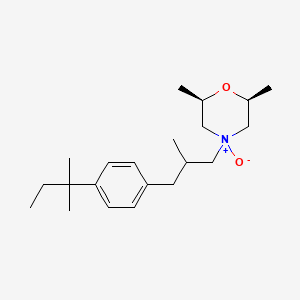
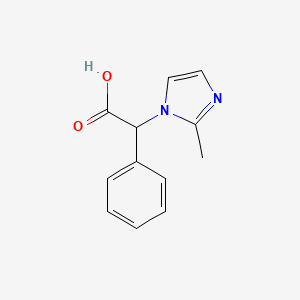
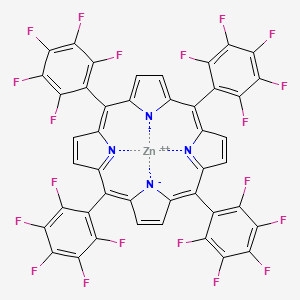
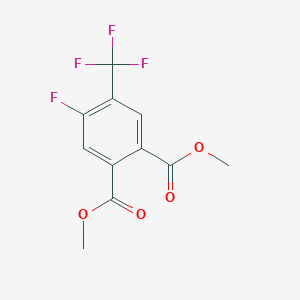
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)


